Home > Products > Screening Compounds P110984 > 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-
1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- -

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-

Catalog Number: EVT-8101702
CAS Number:
Molecular Formula: C6H8ClN3
Molecular Weight: 157.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- is a chemical compound belonging to the pyrazole class of heterocyclic compounds. This compound features a pyrazole ring substituted with an amine group and a cyclopropyl group, along with a chlorine atom at the fourth position. Pyrazoles are known for their diverse biological activities, making them important in medicinal chemistry.

Source

The compound can be synthesized through various methods, often involving multi-step synthetic routes that utilize different reagents and conditions. Research articles and patents provide detailed methodologies for its preparation and applications in drug development.

Classification

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- is classified as:

  • Heterocyclic Compound: Contains a ring structure with at least one atom that is not carbon (in this case, nitrogen).
  • Amino Compound: Features an amine functional group (-NH2).
  • Substituted Pyrazole: Characterized by the presence of substituents like cyclopropyl and chloro groups.
Synthesis Analysis

Methods

The synthesis of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- can be achieved via several methods:

  1. Nucleophilic Substitution: This method often involves the reaction of 5-cyclopropyl-1H-pyrazole-3-amine with various electrophiles under basic conditions. The yields can vary significantly depending on the substituents used and the reaction conditions employed .
  2. Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis have been explored for the efficient preparation of pyrazole derivatives. This method allows for better control of reaction conditions and improved yields .
  3. Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields in the synthesis of pyrazole derivatives .

Technical Details

The synthesis typically involves:

  • Reactants: Starting materials like 2-amino-5-chlorobenzoic acid or related compounds.
  • Conditions: Varying temperatures, solvents (such as dimethylformamide), and catalysts (like hydrochloric acid) are used to facilitate reactions.
  • Yields: Reported yields for various synthetic routes range from moderate (35%) to high (89%) depending on the specific method and conditions employed .
Molecular Structure Analysis

Structure

The molecular structure of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- consists of:

  • A five-membered pyrazole ring containing two nitrogen atoms.
  • An amino group at the third position.
  • A cyclopropyl group at the fifth position.
  • A chlorine atom at the fourth position.
Chemical Reactions Analysis

Reactions

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- can participate in various chemical reactions:

  • Substitution Reactions: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  1. Coupling Reactions: It can also engage in coupling reactions with other aromatic compounds to form more complex structures.

Technical Details

In synthetic applications, these reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yield and selectivity .

Mechanism of Action

The mechanism of action for compounds like 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-, particularly in biological contexts, often involves:

  1. Enzyme Inhibition: Many pyrazole derivatives act as inhibitors for specific kinases or enzymes by binding to their active sites.
  2. Binding Affinity: The binding strength can be assessed using techniques like differential scanning fluorimetry, which measures changes in protein stability upon ligand binding.

Data from studies indicate that this compound shows varying degrees of selectivity against different kinases, which is crucial for its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid compound that may vary in color based on purity and specific substitutions.

Chemical Properties

  1. Solubility: Generally soluble in organic solvents like dimethylformamide but may have limited solubility in water.
  2. Stability: Stability under various pH conditions can vary; thus, storage conditions should be optimized to prevent degradation.

Relevant analytical data such as melting points and spectral data (NMR and mass spectrometry) are critical for confirming identity and purity during synthesis .

Applications

The applications of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- are extensive in scientific research:

  1. Pharmaceutical Development: It serves as a scaffold for developing kinase inhibitors aimed at treating various cancers and other diseases.
  2. Biochemical Research: Used in studies investigating enzyme mechanisms and protein interactions due to its ability to modulate biological pathways.

Research continues to explore its potential in medicinal chemistry, particularly in designing novel therapeutic agents targeting specific biological pathways .

Introduction to 1H-Pyrazol-3-amine Derivatives in Kinase Inhibition Research

1H-Pyrazol-3-amine derivatives represent a privileged scaffold in kinase inhibitor development, particularly for targeting understudied kinases ("dark kinome"). The 4-chloro-5-cyclopropyl-1H-pyrazol-3-amine moiety exemplifies a structurally optimized chemotype that enables potent inhibition of challenging kinase targets. Its emergence addresses the critical need for selective chemical probes against atypical cyclin-dependent kinases (CDKs) like PCTAIRE/PFTAIRE family members, which remain underexplored despite validated roles in cancer and neurological disorders [1] [10]. This review examines the strategic design, binding mechanisms, and therapeutic relevance of this scaffold in dark kinase pharmacology.

Historical Context of Pyrazole-Based Kinase Inhibitors in Dark Kinome Exploration

The discovery of promiscuous pyrazole-based inhibitors (e.g., compound 1) catalyzed interest in this scaffold for dark kinase targeting. Initial kinome-wide profiling revealed that N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives inhibited >300 kinases, including PCTAIRE kinases, at 1 µM concentrations [1]. This promiscuity was leveraged to develop selective analogs through strategic substituent modifications:

  • Early pyrazole inhibitors exhibited flexible binding modes, adopting reversed orientations (pyrimidine toward hydrophobic pocket or front pocket) in crystal structures with kinases like VRK1 and c-Src [1].
  • Derivative 43d (EC₅₀ = 33 nM for CDK16) emerged as a lead compound, demonstrating that 3-aminopyrazole could be optimized for cellular potency against PCTAIRE kinases (CDK16/17/18) and PFTAIRE kinases (CDK14/15) [1].

Table 1: Evolution of Pyrazole-Based PCTAIRE Inhibitors

CompoundStructural FeaturesCellular CDK16 EC₅₀Kinase Selectivity
Promiscuous inhibitor 1N-(1H-pyrazol-3-yl)pyrimidin-4-amine>1000 nM337/359 kinases inhibited
43dOptimized 4-chloro-5-cyclopropyl variant33 nMSelective over 100-kinase panel
DabrafenibClinical BRAF inhibitor repurposed120 nMBinds CDK16 DFG-out conformation

The scaffold’s synthetic versatility enabled systematic exploration of steric and electronic properties, transforming promiscuous hits into tools for functional interrogation of dark kinases [1] [6].

Role of 4-Chloro-5-cyclopropyl Substituents in Targeting Conserved ATP-Binding Pockets

The 4-chloro-5-cyclopropyl-1H-pyrazol-3-amine configuration confers optimal binding to the ATP-pocket of PCTAIRE kinases through three key mechanisms:

  • Hydrophobic Complementarity:
  • The cyclopropyl group at C5 occupies a hydrophobic subpocket adjacent to the hinge region, enhancing affinity through van der Waals interactions with residues like Val 27 and Ala 48 in CDK16 [1] [7].
  • Chlorine at C4 maintains molecular planarity and reduces rotatable bonds, entropically favoring binding [4].
  • H-Bond Network Optimization:
  • The 3-amino group forms bidentate H-bonds with kinase hinge residues (e.g., Glu 98 and Cys 101 in CDK16), mimicking adenine’s interactions [7].
  • N1-H acts as an H-bond donor to catalytic lysine (Lys 41 in CDK16), stabilizing the inactive DFG-out conformation observed in CDK16-rebastinib co-crystals [7].
  • Steric Exclusion of Non-Target Kinases:
  • The compact cyclopropyl group selectively fits the shallow hydrophobic cleft of PCTAIRE kinases, while avoiding bulkier pockets in off-target kinases like CDK2 and GSK3β [7] [8].

Table 2: Substituent Effects on Kinase Binding Affinity

Substituent PatternCDK16 IC₅₀/EC₅₀Key Structural InteractionsSelectivity Challenge
5-H, 4-H (unsubstituted)>1000 nMMinimal hydrophobic contactsPan-kinase inhibition
5-cyclopropyl, 4-H110 nMHydrophobic subpocket occupancyModerate CDK2 inhibition
5-cyclopropyl, 4-chloro33 nMEnhanced H-bonding + hydrophobic fit>100-fold vs. CDK2

This targeted design overcomes the high conservation challenge (73% PCTAIRE kinase identity) by exploiting subtle ATP-pocket variations [1] [10].

Emergence of PCTAIRE/PFTAIRE Kinase Families as Therapeutic Targets

PCTAIRE (CDK16/17/18) and PFTAIRE (CDK14/15) kinases represent underexplored targets with validated disease roles:

  • Oncogenic Drivers:
  • CDK16 is overexpressed in prostate (3.5-fold), breast (2.8-fold), and cervical cancers, where it phosphorylates p27 at Ser10, promoting its ubiquitination and degradation. This enables uncontrolled G1/S progression [1] [10].
  • CDK16 knockdown induces G2/M arrest and apoptosis in cancer cells (e.g., squamous cell carcinoma) while sparing normal cells, confirming therapeutic index potential [1].

  • Unique Activation Mechanisms:

  • PCTAIRE kinases are activated by membrane-associated cyclin Y (not mitotic cyclins), requiring phosphorylation-dependent 14-3-3 recruitment for full activity [7] [10].
  • This distinct regulation avoids redundancy with canonical CDKs and offers a targetable axis—e.g., disrupting cyclin Y-CDK16 complexation [7].

  • Therapeutic Targeting Advances:

  • Compound 43d reduces tumor cell viability via CDK16 inhibition (EC₅₀ = 33 nM) and shows efficacy in xenograft models [1].
  • Rebastinib and dabrafenib inhibit CDK16 by stabilizing DFG-out conformations (Kd = 120 nM), validating clinical compound repurposing [7].

Table 3: Disease Associations of PCTAIRE/PFTAIRE Kinases

KinaseCancer AssociationNon-Oncogenic RoleValidated Inhibitors
CDK16 (PCTAIRE1)Overexpressed in prostate/breast cancer; promotes p27 degradationNeurite outgrowth, vesicle trafficking43d, dabrafenib, rebastinib
CDK18 (PCTAIRE3)Dysregulated in glioblastoma; correlates with poor survivalActin dynamics regulationCovalent pan-TAIRE inhibitors
CDK14 (PFTAIRE1)Drives Wnt signaling in colorectal cancerCell cycle progression (G2/M)None selective

The 4-chloro-5-cyclopropyl-1H-pyrazol-3-amine scaffold provides a chemical blueprint for developing first-in-class therapeutics against these targets [1] [10].

Properties

Product Name

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-

IUPAC Name

4-chloro-5-cyclopropyl-1H-pyrazol-3-amine

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C6H8ClN3/c7-4-5(3-1-2-3)9-10-6(4)8/h3H,1-2H2,(H3,8,9,10)

InChI Key

FPWSSWBNRFUQCQ-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C(=NN2)N)Cl

Canonical SMILES

C1CC1C2=C(C(=NN2)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.